1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone
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Overview
Description
1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone is a synthetic organic compound that features a bromophenyl group and an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group and the imidazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Another compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea, showed potent activity against HIV-1 .
Mode of Action
A compound with a similar structure, a gold (iii) complex of 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone, was found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) .
Biochemical Pathways
The inhibition of trxr and topo ib by a similar compound suggests that it may affect the redox homeostasis and dna replication pathways .
Pharmacokinetics
A study on similar compounds suggested that they have promising adme properties .
Result of Action
The inhibition of trxr and topo ib by a similar compound could potentially lead to oxidative stress and dna damage, respectively .
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl compound to form the 4-bromophenyl intermediate.
Imidazole Ring Formation: The next step involves the formation of the imidazole ring through a cyclization reaction. This can be achieved using various reagents and catalysts, such as ammonium acetate and acetic acid.
Coupling Reaction: The final step is the coupling of the 4-bromophenyl intermediate with the imidazole ring to form the desired compound. This step often requires the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its imidazole ring is known for its biological activity, making it a candidate for antimicrobial, antifungal, and anticancer agents.
Biological Research: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-1H-imidazol-1-yl-butanone: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.
1-(4-Fluorophenyl)-4-1H-imidazol-1-yl-butanone: The presence of a fluorophenyl group can alter the compound’s electronic properties and its interactions with biological targets.
1-(4-Methylphenyl)-4-1H-imidazol-1-yl-butanone: The methyl group can affect the compound’s hydrophobicity and its ability to penetrate biological membranes.
The uniqueness of this compound lies in its specific combination of the bromophenyl group and the imidazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-4-imidazol-1-ylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-12-5-3-11(4-6-12)13(17)2-1-8-16-9-7-15-10-16/h3-7,9-10H,1-2,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNSQBPZCFNNGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCN2C=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435049 |
Source
|
Record name | 1-(4-Bromophenyl)-4-(1H-imidazol-1-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149490-78-8 |
Source
|
Record name | 1-(4-Bromophenyl)-4-(1H-imidazol-1-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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